3-Iodo-5-nitro-imidazo[1,2-A]pyridine
Overview
Description
3-Iodo-5-nitro-imidazo[1,2-A]pyridine is a heterocyclic aromatic organic compound characterized by the presence of an imidazo[1,2-A]pyridine core structure, an iodine atom at the 3-position, and a nitro group at the 5-position. This compound belongs to the class of imidazo[1,2-A]pyridines, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by subsequent reduction and derivatization.
Metal-Catalyzed Coupling Reactions: Modern synthetic methods often employ metal-catalyzed coupling reactions, such as those using copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysts. These methods allow for the functionalization of the core scaffold.
Industrial Production Methods: Industrial routes typically involve condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones, with subsequent reduction and derivatization steps.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitric acid derivatives.
Reduction: Amines, hydrazine derivatives.
Substitution: Iodinated amines, iodinated heterocycles.
Scientific Research Applications
3-Iodo-5-nitro-imidazo[1,2-A]pyridine has found applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: It has been investigated for its potential use in drug design and development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-Iodo-5-nitro-imidazo[1,2-A]pyridine exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophilic sites on biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
3-Iodo-5-nitro-imidazo[1,2-A]pyridine is unique due to its specific substitution pattern on the imidazo[1,2-A]pyridine core. Similar compounds include:
Imidazo[1,2-A]pyridine: The parent compound without substitutions.
3-Iodo-imidazo[1,2-A]pyridine: Lacking the nitro group.
5-Nitro-imidazo[1,2-A]pyridine: Lacking the iodine atom.
These compounds differ in their biological and chemical properties due to the presence or absence of the iodine and nitro groups, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-iodo-5-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-4-9-6-2-1-3-7(10(5)6)11(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKVLVQEHWMTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722991 | |
Record name | 3-Iodo-5-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-56-2 | |
Record name | 3-Iodo-5-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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